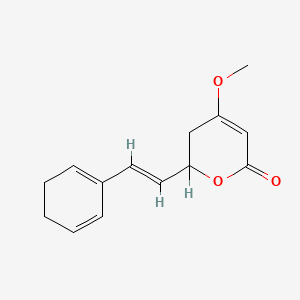

7-Bromo-1-chloronaphthalene

Overview

Description

7-Bromo-1-chloronaphthalene is a halogenated naphthalene derivative, a class of compounds known for their interesting chemical and physical properties. These compounds are often studied for their molecular structures, absorption spectra, and potential applications in various fields such as organic synthesis and materials science.

Synthesis Analysis

The synthesis of chloronaphthalenes can be achieved through a multi-step process starting from α-tetralones. The method involves the introduction of chlorine atoms, reduction of the ketone group, and subsequent conversion of hydroxy to chloro groups. This process eventually leads to the formation of vinyl chloride, which is then aromatized to yield chloronaphthalenes . Although the paper does not directly discuss the synthesis of 7-Bromo-1-chloronaphthalene, the methodology could potentially be adapted for its synthesis by incorporating a bromination step.

Molecular Structure Analysis

The molecular structure of halogenated naphthalenes is characterized by the positions and interactions of the halogen atoms within the naphthalene framework. For example, the crystal structure of 1,4-dibromonaphthalene reveals that the bromine atoms cause significant deviations from the aromatic plane, which could imply similar structural characteristics for 7-Bromo-1-chloronaphthalene . Additionally, the dihedral angle between benzene rings in halogenated compounds can vary significantly, as observed in the bromo and chloro analogs of a different compound .

Chemical Reactions Analysis

Halogenated naphthalenes can undergo various chemical reactions, including oxidation and substitution. For instance, the oxidation of 2:7-dimethoxynaphthalene derivatives leads to the formation of substituted naphthaquinones . This suggests that 7-Bromo-1-chloronaphthalene could also participate in similar oxidative transformations, potentially yielding new compounds with diverse chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated naphthalenes are influenced by the presence and type of halogen atoms. The near ultraviolet absorption spectra of α-bromo- and β-chloronaphthalene show discrete absorption systems, indicating that the electronic structure and light absorption characteristics of 7-Bromo-1-chloronaphthalene could be similarly complex and informative . Furthermore, the vibration spectra of halogenated chain molecules, including bromo and chloro derivatives, provide insights into the rotational isomerism and force constants that could be relevant for understanding the behavior of 7-Bromo-1-chloronaphthalene .

Scientific Research Applications

Molecular Motions and Lattice Stability

Research by Bellows and Prasad (1977) explored molecular motions and lattice stability in disordered organic alloys, focusing on binary solid solutions of 1,4-dihalonaphthalenes, including 1,4-dichloronaphthalene and 1-bromo-4-chloronaphthalene. They found that the additional chemical perturbation by another bromine atom creates lattice instability, resulting in a different crystal structure for 1,4-dibromonaphthalene compared to 1,4-dichloronaphthalene and 1-bromo-4-chloronaphthalene (Bellows & Prasad, 1977).

Kinetics of Inclusion with ß-Cyclodextrin

Turro et al. (1982) studied the phosphorescence of 1-bromonaphthalene and 1-chloronaphthalene in nitrogen-purged aqueous solutions containing ß-cyclodextrin. They discovered that adding acetonitrile increases both the phosphorescence intensity and lifetime, and the quenching of halonaphthalene phosphorescence by nitrite is substantially inhibited upon the addition of ß-cyclodextrin (Turro, Bolt, Kuroda, & Tabushi, 1982).

SRN1 Reactions in Liquid Ammonia

Austin et al. (1993) investigated the reaction of 1-chloronaphthalene with acetone and acetophenone enolate ions, initiated by sodium amalgam in liquid ammonia. They observed good yields of the substitution products, suggesting a potential application in organic synthesis (Austin, Ferrayoli, Alonso, & Rossi, 1993).

Dielectric Properties of Organic Glasses

Johari and Goldstein (1970) measured the dielectric loss factor and permittivity of solutions containing 1-chloronaphthalene, among other compounds, from the vitreous state to above their respective glass transition temperatures. This study provides insight into the behavior of organic glasses under varying temperatures (Johari & Goldstein, 1970).

Solubility of Bromoderivatives in 1-Chloronaphthalene

Semenov, Charykov, and Axel’rod (2010) determined the solubility of bromoderivatives C60Brn in 1-chloronaphthalene and 1-bromonaphthalene, providing valuable data for understanding the solubility behavior of these compounds in different solvents (Semenov, Charykov, & Axel’rod, 2010).

Safety and Hazards

Safety data indicates that 7-Bromo-1-chloronaphthalene may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

7-bromo-1-chloronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXWVAXWPZWIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704756 | |

| Record name | 7-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-chloronaphthalene | |

CAS RN |

90947-99-2 | |

| Record name | 7-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)